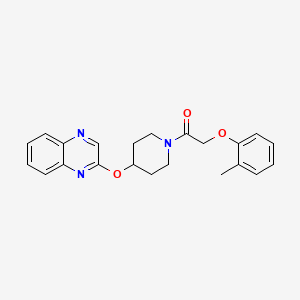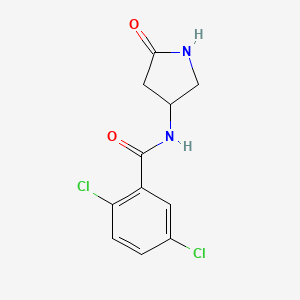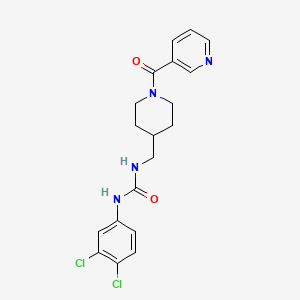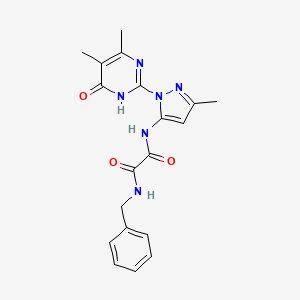![molecular formula C11H12F2N2OS B2949143 (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(thiazol-4-yl)methanone CAS No. 2195937-29-0](/img/structure/B2949143.png)
(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(thiazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(thiazol-4-yl)methanone is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a member of the spirocyclic family of compounds, which are known for their diverse pharmacological activities.5]octan-6-yl)(thiazol-4-yl)methanone.
Mécanisme D'action
The mechanism of action of (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(thiazol-4-yl)methanone is not fully understood. However, it has been proposed that the compound acts by inhibiting the activity of certain enzymes involved in cell proliferation and DNA synthesis. Additionally, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(thiazol-4-yl)methanone exhibits a range of biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and decrease the expression of certain oncogenes. Additionally, this compound has been shown to exhibit antibacterial and antifungal activity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(thiazol-4-yl)methanone in lab experiments include its potent antitumor activity, broad-spectrum antibacterial and antifungal activity, and relatively simple synthesis method. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(thiazol-4-yl)methanone. These include:
1. Further studies to understand the mechanism of action of this compound.
2. Studies to determine the toxicity and safety of this compound in vivo.
3. Development of new synthetic methods to improve the yield and purity of this compound.
4. Studies to determine the potential of this compound as a lead compound for the development of new anticancer, antibacterial, and antifungal agents.
5. Studies to determine the potential of this compound as a therapeutic agent for other diseases, such as viral infections and autoimmune disorders.
In conclusion, (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(thiazol-4-yl)methanone is a promising compound with potential therapeutic applications. Its potent antitumor, antibacterial, and antifungal activity make it a valuable compound for further research. However, further studies are needed to fully understand its mechanism of action and determine its safety and toxicity in vivo.
Méthodes De Synthèse
The synthesis of (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(thiazol-4-yl)methanone involves the reaction of 2-amino-2-methylpropane-1,3-diol with 2-chloro-1,1,1-trifluoroethane, followed by the reaction with thiazole-4-carbaldehyde. The reaction is carried out under mild conditions and yields the desired product in good yield and purity.
Applications De Recherche Scientifique
(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(thiazol-4-yl)methanone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has shown promising activity against bacterial and fungal infections.
Propriétés
IUPAC Name |
(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-(1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2OS/c12-11(13)6-10(11)1-3-15(4-2-10)9(16)8-5-17-7-14-8/h5,7H,1-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBTVDBYHCGJGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(F)F)C(=O)C3=CSC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2949060.png)
![5-Oxaspiro[3.4]octane-6-carboxylic acid](/img/structure/B2949062.png)

![2-[2-Oxo-3-(trifluoromethyl)piperidin-1-yl]acetic acid](/img/structure/B2949068.png)


![2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2949072.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-(2-(isopropylamino)-2-oxoethyl)phenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide](/img/structure/B2949073.png)

![1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B2949075.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B2949076.png)

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2949081.png)
![2-[1-(4-Methylphenyl)sulfonylazetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2949083.png)